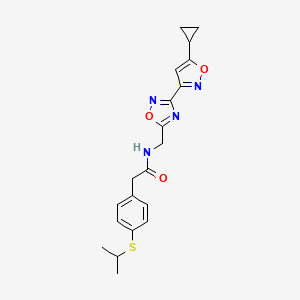

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

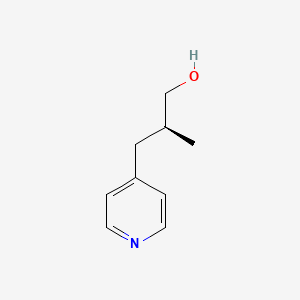

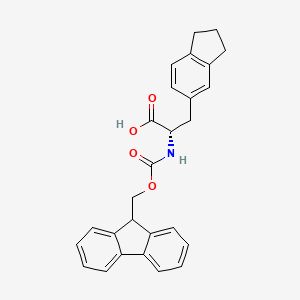

The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a novel and specific RET kinase inhibitor . RET kinase is frequently mutated in human thyroid and lung cancers . This compound was designed to enhance the metabolic stability of the pyrazolopyrimidine scaffold .

Synthesis Analysis

The compound is an analog of the 5-aminopyrazole-4-carboxamide scaffold . It was synthesized as part of an effort to discover potent and selective inhibitors of RET . The synthesis process aimed to enhance the metabolic stability of the pyrazolopyrimidine scaffold .Molecular Structure Analysis

The molecular structure of this compound is based on the 5-aminopyrazole-4-carboxamide scaffold . It includes a 5-cyclopropylisoxazol-3-yl group and a 4-(isopropylthio)phenyl group .Chemical Reactions Analysis

The compound displays high metabolic stability . It is potent against the gatekeeper mutant (IC = 252 nM) of RET as well as against wild-type RET (IC = 44 nM) .Physical And Chemical Properties Analysis

The compound displays exceptional kinase selectivity . It is metabolically stable and potent against both wild-type RET and its gatekeeper mutant .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles by Marri et al. (2018) highlighted the production of compounds with significant in vitro activity against bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).

Pharmacological Evaluation for Toxicity and Antitumor Activities

Research by Faheem (2018) on the computational and pharmacological potential of novel 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcases the multifaceted applications of these compounds in medicine and pharmacology (Faheem, 2018).

Anticancer Applications

A study on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by Evren et al. (2019) demonstrates the potential of such compounds in targeting cancer cells, highlighting their selective cytotoxicity and apoptosis-inducing capabilities in human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Anti-inflammatory and Antiprotozoal Effects

Research on anti-inflammatory activity and the synthesis of quinoxaline-oxadiazole hybrids for antimicrobial and antiprotozoal agents indicates the broad spectrum of biological activities that these compounds possess, suggesting their potential in developing treatments for various inflammatory and protozoal infections (Nargund, Reddy, & Hariprasad, 1994; Patel et al., 2017).

Molecular Docking and Anticancer Effects

The design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as CRMP 1 inhibitors by Panchal, Rajput, and Patel (2020) showcase the utility of these compounds in targeting specific proteins involved in lung cancer, demonstrating the role of molecular docking in guiding the synthesis of potent anticancer agents (Panchal, Rajput, & Patel, 2020).

Mécanisme D'action

The compound effectively suppresses the growth of Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M), and thyroid-cancer derived TT cells . It does not affect parental Ba/F3 cells and Nthy ori-3-1, normal thyroid cells . The results of a global kinase profiling assay on a panel of 369 kinases show that the compound exclusively inhibits RET .

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-12(2)28-15-7-3-13(4-8-15)9-18(25)21-11-19-22-20(24-27-19)16-10-17(26-23-16)14-5-6-14/h3-4,7-8,10,12,14H,5-6,9,11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQSZQOIZLUFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

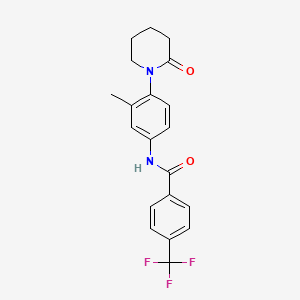

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

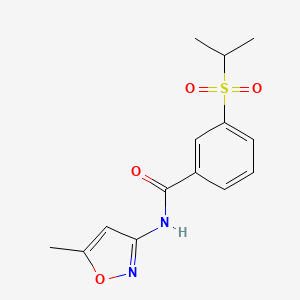

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

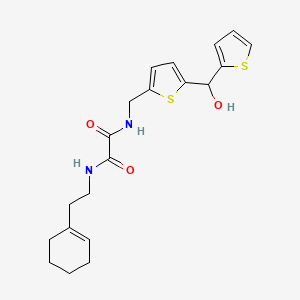

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)